1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one
Overview
Description
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is a synthetic organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring and a butanone moiety
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one is the mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme that regulates the cellular redox system . It plays a central role in regulating programmed cell death via apoptosis .
Mode of Action
The compound interacts with its target, TrxR, by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . This interaction inhibits the activity of TrxR .
Biochemical Pathways
Inhibition of TrxR can lead to a build-up of reactive oxygen species . This sets off a cascade of processes that leads to apoptosis . The activity of Au-based compounds, such as this one, is highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .
Pharmacokinetics
It’s known that lipophilic, cationic au-nhcs can selectively target mitochondria in cancer cells over normal cells . This suggests that the compound may have good bioavailability in cancer cells due to its lipophilicity.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . Specifically, Au-NHC complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .
Action Environment
The action of this compound is influenced by the environment within the cell. Since the mitochondrial membrane potential is higher (more negative) in cancer cells compared to normal cells, the compound can selectively target mitochondria in cancer cells . This suggests that the compound’s action, efficacy, and stability may be influenced by the cellular environment, particularly the mitochondrial membrane potential.
Preparation Methods
The synthesis of 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one typically involves the reaction of 3,5-dibromophenyl derivatives with heptafluorobutanone precursors. One common method involves the use of 3,5-dibromophenylboronic acid and heptafluorobutanone in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carbonyl group in the butanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one has several scientific research applications:
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one can be compared with other similar compounds, such as:
3,5-Dibromophenyl-functionalized imidazolium salts: These compounds also contain the 3,5-dibromophenyl group and have been studied for their anti-cancer activity.
2,2,3,3,4,4,4-Heptafluorobutan-1-one derivatives: These compounds share the heptafluorobutanone moiety and are used in various chemical and industrial applications.
Properties
IUPAC Name |
1-(3,5-dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Br2F7O/c11-5-1-4(2-6(12)3-5)7(20)8(13,14)9(15,16)10(17,18)19/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVCRFJVDBZRMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Br2F7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507044 | |
Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79851-20-0 | |
Record name | 1-(3,5-Dibromophenyl)-2,2,3,3,4,4,4-heptafluorobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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